molecular formula C6H7F3N2 B060694 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine CAS No. 177545-13-0

5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Cat. No.: B060694
CAS No.: 177545-13-0
M. Wt: 164.13 g/mol
InChI Key: BTSAQDCLUZDSOR-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine: is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a diazepine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-substituted amine with a suitable carbonyl compound, followed by cyclization to form the diazepine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can help achieve high yields and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced diazepine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new chemical entities.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry: The compound is also used in the development of agrochemicals and materials science, where its unique properties can enhance the performance of various products.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 5-(trifluoromethyl)-1,2,4-triazole
  • 5-(trifluoromethyl)-1,3,4-thiadiazole
  • 5-(trifluoromethyl)-1,2,3-benzotriazole

Comparison: Compared to these similar compounds, 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has a unique diazepine ring structure, which can result in different chemical reactivity and biological activity. The presence of the trifluoromethyl group in all these compounds imparts similar electron-withdrawing effects, but the overall molecular architecture can lead to distinct properties and applications.

Properties

IUPAC Name

7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2/c7-6(8,9)5-1-2-10-3-4-11-5/h1-2,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSAQDCLUZDSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381692
Record name 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177545-13-0
Record name 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177545-13-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
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5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 4
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Reactant of Route 5
5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 6
5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Customer
Q & A

Q1: What is the molecular formula and weight of 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine?

A1: While the paper doesn't explicitly state the molecular formula and weight, it provides the structural information needed to deduce them. Based on the name and structure presented in the study, the molecular formula of 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is C9H9F3N2S. Using standard atomic weights, the calculated molecular weight is approximately 246.25 g/mol.

Q2: What spectroscopic data was used to characterize 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine in this study?

A2: The paper mentions that the synthesized diazepine derivatives, including 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, were characterized using spectral methods. While the specific types of spectra aren't listed in the abstract, it's common practice to utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation and confirmation. []

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